Hydroxybosentan
Description
Significance of Active Metabolites in Drug Discovery and Development
Recognizing the role of active metabolites is crucial for a comprehensive understanding of a drug's mechanism of action. nih.gov Therefore, investigating a drug's metabolism early in the development process is critical. allucent.com This early assessment allows researchers to predict therapeutic outcomes more accurately, optimize dosing strategies, and identify potential safety concerns associated with the metabolites. allucent.comcreative-proteomics.com In some cases, an active metabolite may even be developed as a new drug candidate in its own right, potentially offering improved pharmacodynamic or pharmacokinetic properties. nih.govacs.org The evaluation of drug candidates should therefore include not only their direct activity but also their complete metabolic profiles. creative-proteomics.com
| Metabolite Name | Research Code | Formation Process | Pharmacological Activity |
|---|---|---|---|
| Hydroxy Bosentan | Ro 48-5033 | Hydroxylation of the t-butyl group | Active (Contributes 10-20% of Bosentan's activity) drugbank.commedchemexpress.com |
| Desmethyl Bosentan | Ro 47-8634 | O-demethylation of the phenolic methyl ester | Considered a minor metabolite species nih.gov |
| Hydroxy Desmethyl Bosentan | Ro 64-1056 | Both demethylation and hydroxylation | Considered a minor metabolite species nih.gov |
Historical Perspective on Hydroxy Bosentan's Identification and Initial Characterization
The identification of Hydroxy Bosentan and other metabolites was accomplished through dedicated metabolism studies in healthy human subjects. nih.gov In one key investigation, researchers administered ¹⁴C-labeled Bosentan to healthy male participants to trace the drug's absorption, excretion, and metabolic fate. nih.gov
The results showed that Bosentan is primarily eliminated through hepatic metabolism followed by biliary excretion of the resulting metabolites. nih.govdrugbank.com Analysis of plasma, urine, and feces samples revealed the presence of Bosentan and three metabolites. The major metabolite found in all samples was identified as Ro 48-5033, or Hydroxy Bosentan. nih.gov Its chemical structure was characterized as the result of hydroxylation occurring at the t-butyl group of the parent Bosentan molecule. nih.gov The other two, less abundant, metabolites were Ro 47-8634 and Ro 64-1056. nih.gov These foundational studies were crucial in establishing the metabolic pathway of Bosentan and characterizing Hydroxy Bosentan as its principal active metabolite.
| Enzyme Family | Specific Enzymes | Role |
|---|---|---|
| Cytochrome P450 | CYP2C9 | Primary enzyme in the metabolism of Bosentan to its metabolites, including Hydroxy Bosentan. drugbank.comnih.gov |
| Cytochrome P450 | CYP3A4 | Primary enzyme in the metabolism of Bosentan to its metabolites, including Hydroxy Bosentan. drugbank.comnih.gov |
| Cytochrome P450 | CYP2C19 | Possible, but less significant, role in Bosentan metabolism. drugbank.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O7S/c1-27(2,17-34)18-9-11-19(12-10-18)40(35,36)32-23-22(39-21-8-5-4-7-20(21)37-3)26(38-16-15-33)31-25(30-23)24-28-13-6-14-29-24/h4-14,33-34H,15-17H2,1-3H3,(H,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJQMBCLPZWTQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253688-60-7 | |
| Record name | Ro 48-5033 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253688607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDROXYBOSENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ7YNJ87XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Hydroxy Bosentan
Endothelin Receptor Binding Affinity and Specificity of Hydroxy Bosentan (B193191)
Comparative Analysis with Parent Compound (Bosentan)
Bosentan is a potent, competitive, and dual antagonist of both endothelin A (ETA) and endothelin B (ETB) receptors researchgate.netdrugbank.comnih.govoup.comeuropa.eu. It exhibits high affinity for these receptors, with reported Ki values for ETA receptors in human smooth muscle cells typically around 4.7 nM and for ETB receptors in human placenta cells around 95 nM researchgate.netdrugbank.comchemsrc.commedchemexpress.com.
Table 1: Endothelin Receptor Binding Affinity of Bosentan
| Receptor | Target | Ki Value (nM) | Citation |
| ETA | Human Smooth Muscle Cells | 4.7 | researchgate.netchemsrc.commedchemexpress.com |
| ETB | Human Placenta Cells | 95 | researchgate.netchemsrc.commedchemexpress.com |
| ETA | Human Smooth Muscle Cells | 4.7 | drugbank.com |
| ETB | Human Placenta Cells | 95 | drugbank.com |
Receptor Subtype Selectivity (ETA, ETB)
Bosentan demonstrates a notable selectivity for the ETA receptor over the ETB receptor. Studies indicate a selectivity ratio for ETA versus ETB receptors of approximately 20:1 or around 67-fold based on IC50 values in in vitro assays nih.govchemsrc.com. This selectivity means Bosentan preferentially blocks the ETA receptor, which is primarily associated with vasoconstriction and cell proliferation, while also having activity at the ETB receptor, which has more complex roles including vasodilation and clearance of endothelin-1 (B181129) drugbank.comnih.govoup.comeuropa.eu.
Table 2: Receptor Subtype Selectivity of Bosentan
| Selectivity Ratio (ETA:ETB) | Method | Citation |
| ~20:1 | General statement | nih.gov |
| ~67-fold | In vitro 125I-labeling assay (IC50) | chemsrc.com |
Signaling Pathway Modulation by Hydroxy Bosentan
Endothelin-1 (ET-1) exerts its effects by binding to ETA and ETB receptors, initiating intracellular signaling cascades that include increases in intracellular calcium (Ca²⁺) levels, often mediated by the inositol (B14025) trisphosphate (IP₃) pathway cardiff.ac.ukwikipedia.orgnih.gov. These pathways regulate critical cellular functions such as vasoconstriction, cell proliferation, and migration drugbank.comeuropa.eu. Bosentan, by antagonizing these receptors, blocks ET-1's signaling cascade, thereby negating its deleterious effects drugbank.comeuropa.eu.
Contribution of Hydroxy Bosentan to the Overall Pharmacological Efficacy of Endothelin Receptor Antagonism
Compound List:
Bosentan
Hydroxy Bosentan
Metabolism and Disposition of Hydroxy Bosentan
Biotransformation Pathways Leading to Hydroxy Bosentan (B193191) Formation
The conversion of bosentan to hydroxy bosentan is a critical step in its metabolism, primarily occurring in the liver. nih.gov This biotransformation is mediated by specific enzymes within the cytochrome P450 superfamily.
Cytochrome P450 Isozyme Kinetics (CYP3A4, CYP2C9) in Hydroxylation of Bosentan
The hydroxylation of bosentan at its t-butyl group to form hydroxy bosentan is catalyzed by the cytochrome P450 isoenzymes CYP3A4 and CYP2C9. nih.govresearchgate.net Both enzymes play a significant role in this metabolic process. researchgate.netresearchgate.net While CYP3A4 is involved in the formation of all three of bosentan's metabolites, CYP2C9 exclusively forms hydroxy bosentan (Ro 48-5033). nih.gov In vitro studies using recombinant enzymes have shown that at various concentrations of bosentan, CYP2C9*1 converts approximately 2.8% of bosentan to hydroxy bosentan. nih.gov
| Enzyme | Metabolic Reaction | Contribution to Hydroxy Bosentan Formation |
|---|---|---|
| CYP3A4 | Hydroxylation of bosentan | Major contributor |
| CYP2C9 | Hydroxylation of bosentan | Major contributor |
Other Enzymatic Contributions to Hydroxy Bosentan Generation
While CYP3A4 and CYP2C9 are the primary enzymes responsible for the formation of hydroxy bosentan, the potential involvement of other enzymes like CYP2C19 has been suggested, although its role is considered less significant. drugbank.comresearchgate.net The metabolism of bosentan is complex, also involving hepatic uptake transporters like OATP1B1 and OATP1B3, which facilitate its entry into liver cells where metabolism occurs. researchgate.net
Systemic Exposure and Distribution Dynamics of Hydroxy Bosentan
Following its formation, hydroxy bosentan enters systemic circulation and distributes throughout the body. Its pharmacokinetic profile is closely linked to that of the parent compound, bosentan.
| Compound | Plasma Protein Binding | Primary Binding Protein | Relative Free Fraction |
|---|---|---|---|
| Bosentan | >98% drugbank.comeuropa.eueuropa.eu | Albumin drugbank.comeuropa.eueuropa.eu | 1x |
| Hydroxy Bosentan | High | Albumin | 3x that of Bosentan openaccessjournals.com |
Tissue Distribution and Accumulation Profiles
Detailed studies on the specific tissue distribution and accumulation profiles of hydroxy bosentan are limited. However, as a metabolite of bosentan, its distribution is expected to be influenced by the physicochemical properties it shares with the parent drug. Bosentan itself has a volume of distribution of about 18 liters. europa.eueuropa.eu Given that hydroxy bosentan is formed in the liver, its initial concentrations would be highest in this organ before distributing systemically.
Elimination Kinetics and Excretory Mechanisms of Hydroxy Bosentan
The elimination half-life of hydroxy bosentan has been reported to be similar to or slightly greater than that of bosentan. peerj.comresearchgate.net The half-life of bosentan is approximately 5.4 hours. europa.euefda.gov.et Reports for hydroxy bosentan's half-life range from 5-6 hours to 6-14 hours. peerj.comresearchgate.net The times to reach maximum plasma concentration are also similar for both bosentan and hydroxy bosentan. peerj.comresearchgate.net The primary route of excretion for bosentan and its metabolites is through the feces, with less than 3% of an oral dose being recovered in the urine. fda.gov This indicates that renal clearance plays a minor role in the elimination of both the parent drug and its active metabolite.
Hepatic Uptake Mediated by Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3)
The journey of Hydroxy Bosentan begins with its uptake from the portal venous blood into the hepatocytes, a critical step mediated by specific transporter proteins. Research has identified that both Bosentan and its active metabolite, Hydroxy Bosentan, are substrates for the human organic anion transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3. nih.govuni.lunih.gov These transporters are located on the basolateral membrane of hepatocytes and play a crucial role in the hepatic disposition of many drugs. nih.gov
In vitro studies using Chinese hamster ovary cells expressing these transporters have demonstrated that Hydroxy Bosentan is a substrate of OATP1B3. uni.lunih.gov The inhibition of OATP1B3-mediated uptake of Hydroxy Bosentan by certain drugs highlights the importance of this transporter in its hepatic clearance. uni.lu The affinity of Hydroxy Bosentan for these transporters is a key determinant of its intracellular concentration within the liver, which in turn influences the rate of its metabolism and subsequent elimination.
The following table summarizes the key transporters involved in the hepatic uptake of Hydroxy Bosentan:
| Transporter | Location | Role in Hydroxy Bosentan Disposition |
|---|---|---|
| OATP1B1 | Basolateral membrane of hepatocytes | Mediates hepatic uptake of the parent compound, Bosentan. nih.govuni.lunih.gov |
| OATP1B3 | Basolateral membrane of hepatocytes | Mediates hepatic uptake of both Bosentan and Hydroxy Bosentan. nih.govuni.lunih.gov |
Biliary and Renal Clearance Pathways
Following its formation in the liver, Hydroxy Bosentan is primarily eliminated from the body through biliary excretion. nih.goveuropa.eueuropa.eu This process involves the transport of the metabolite from the hepatocytes into the bile. While the specific efflux transporters responsible for the biliary secretion of Hydroxy Bosentan have not been fully elucidated, it is known that the parent compound, Bosentan, and its metabolites are mainly excreted via the bile. europa.eueuropa.eu
Renal clearance plays a minor role in the elimination of Hydroxy Bosentan. Less than 3% of an administered oral dose of Bosentan is recovered in the urine, indicating that the vast majority is cleared through hepatic metabolism and biliary excretion. europa.eueuropa.eufda.gov However, in patients with severe renal impairment, while the plasma concentrations of Bosentan itself may decrease slightly, the concentrations of its metabolites, including Hydroxy Bosentan, can increase approximately two-fold. europa.eueuropa.eufda.govhres.ca This suggests that while the renal pathway is not the primary route of elimination, it becomes more significant when the primary pathway is compromised.
Variability in Hydroxy Bosentan Pharmacokinetics
The pharmacokinetic profile of Hydroxy Bosentan can exhibit significant variability among individuals. This variability can be attributed to a combination of genetic factors, physiological and pathophysiological conditions, and inter-ethnic differences.
Influence of Genetic Polymorphisms on Metabolic Enzymes and Transporters
Genetic variations in the genes encoding for metabolic enzymes and drug transporters can significantly impact the pharmacokinetics of Hydroxy Bosentan. The formation of Hydroxy Bosentan from its parent compound is catalyzed by the cytochrome P450 enzymes CYP2C9 and CYP3A4. nih.govdrugbank.compatsnap.com
Polymorphisms in the CYP2C9 gene have been shown to influence Bosentan metabolism. An in-vitro study assessing 38 different CYP2C9 alleles found that nine alleles had significantly increased metabolic activity and nine had significantly reduced activity compared to the wild type. nih.govresearchgate.net For instance, the CYP2C92 allele is associated with reduced metabolism of Bosentan. escholarship.org This can lead to altered concentrations of both the parent drug and its metabolite, Hydroxy Bosentan.
Genetic polymorphisms in the genes for OATP transporters, such as SLCO1B1 (encoding OATP1B1) and SLCO1B3 (encoding OATP1B3), could theoretically affect the hepatic uptake of Hydroxy Bosentan. However, some studies have not found a significant influence of SLCO1B1 and SLCO1B3 polymorphisms on the pharmacokinetics of Bosentan in certain populations, suggesting that other transporters might compensate for any functional loss. researchgate.net
Impact of Physiological and Pathophysiological States
Various physiological and pathophysiological states can alter the pharmacokinetics of Hydroxy Bosentan.
Hepatic Impairment: Since the liver is the primary site of Bosentan metabolism and elimination, any impairment in liver function can significantly affect the disposition of Hydroxy Bosentan. fda.govhres.cahres.cadrugs.com In patients with mild hepatic impairment (Child-Pugh class A), the steady-state area under the curve (AUC) of Hydroxy Bosentan was found to be 33% greater than in healthy individuals. hres.cahres.ca Bosentan should generally be avoided in patients with moderate to severe liver impairment. fda.govdrugs.com
Renal Impairment: While renal clearance is a minor pathway, severe renal impairment (creatinine clearance 15-30 mL/min) can lead to a roughly 2-fold increase in the plasma concentrations of Bosentan's metabolites, including Hydroxy Bosentan, compared to individuals with normal renal function. europa.eueuropa.eufda.govhres.ca
Pulmonary Arterial Hypertension (PAH): Adult patients with PAH have been shown to have a 2-fold increased exposure to Bosentan compared to healthy subjects. nih.gov This increased exposure to the parent drug likely leads to a corresponding increase in the exposure to its active metabolite, Hydroxy Bosentan.
Inter-Ethnic Pharmacokinetic Differences
Pharmacokinetic differences between ethnic groups have been observed for Bosentan and its metabolite, Hydroxy Bosentan. A study comparing the pharmacokinetics in Caucasian and Japanese healthy subjects found that while the pharmacokinetics of Bosentan were similar, the peak plasma concentration of Hydroxy Bosentan was significantly higher in Japanese subjects. nih.gov This difference could not be solely attributed to the lower body weight of the Japanese participants. nih.gov
It's important to note that while some studies point to potential inter-ethnic differences, other analyses have found no clinically significant differences in the disposition of Bosentan among different racial groups. openaccessjournals.com The underlying reasons for these observed differences are likely multifactorial, potentially involving variations in the prevalence of genetic polymorphisms in metabolic enzymes and transporters, as well as environmental and dietary factors. nih.gov
Pharmacokinetic and Pharmacodynamic Interactions Involving Hydroxy Bosentan
Effects of Enzyme Modulators on Hydroxy Bosentan (B193191) Plasma Concentrations
The conversion of Bosentan to Hydroxy Bosentan is a critical step in its metabolism, mediated predominantly by the cytochrome P450 (CYP) enzyme system. patsnap.comnih.gov Consequently, drugs that inhibit or induce these enzymes can significantly alter the plasma concentrations of both the parent drug and its active metabolite.
Bosentan is metabolized in the liver primarily by CYP3A4 and CYP2C9 to form three metabolites, with Hydroxy Bosentan being the most prominent. drugbank.comnih.govnih.gov Therefore, the rate of Hydroxy Bosentan formation is directly dependent on the activity of these two isoenzymes.
CYP450 Inhibitors: Co-administration of potent CYP3A4 inhibitors can significantly decrease the metabolism of Bosentan, leading to reduced formation of Hydroxy Bosentan. For example, ketoconazole, a strong CYP3A4 inhibitor, has been shown to inhibit the formation of Bosentan's metabolites. nih.gov This interaction results in an approximate twofold increase in the plasma concentrations of the parent drug, Bosentan, while concurrently reducing the exposure to its metabolites. nih.govnih.gov Similarly, other inhibitors of CYP3A4 (e.g., itraconazole, ritonavir) and CYP2C9 (e.g., fluconazole, amiodarone) are expected to increase Bosentan's systemic exposure, which implies a reduction in the metabolic conversion to Hydroxy Bosentan. nih.gov
CYP450 Inducers: Bosentan itself is known to be an inducer of CYP2C9 and CYP3A4. nih.govnih.gov This auto-induction leads to an increase in its own metabolism upon repeated dosing, which in turn increases the formation of Hydroxy Bosentan. nih.gov This phenomenon results in a decrease in Bosentan's plasma concentrations by about 50% at steady state, which is achieved within 3-5 days. nih.gov The co-administration of other potent CYP3A4 inducers, such as rifampin, would be expected to further accelerate the conversion of Bosentan to Hydroxy Bosentan, thereby decreasing the plasma concentration of the parent drug. phassociation.org
| Modulator Type | Example Agent | Target Enzyme | Effect on Bosentan-to-Hydroxy Bosentan Conversion | Impact on Bosentan Plasma Levels | Impact on Hydroxy Bosentan Plasma Levels |
|---|---|---|---|---|---|
| CYP3A4 Inhibitor | Ketoconazole | CYP3A4 | Decreased | Increased (~2-fold) nih.govnih.govefda.gov.et | Decreased nih.gov |
| CYP3A4/CYP2C9 Inducer | Bosentan (auto-induction) | CYP3A4, CYP2C9 | Increased | Decreased (~50% at steady state) nih.gov | Increased relative to initial dose |
| CYP3A4 Inducer | Rifampin | CYP3A4 | Increased | Decreased phassociation.org | Increased |
Transporter-Mediated Interactions Affecting Hydroxy Bosentan Disposition
Beyond enzymatic metabolism, the disposition of Hydroxy Bosentan is also governed by hepatic uptake transporters, specifically the organic anion transporting polypeptides OATP1B1 and OATP1B3. nih.govnih.gov
Research has identified both Bosentan and its active metabolite, Hydroxy Bosentan (Ro 48-5033), as substrates for the human OATP1B1 and OATP1B3 transporters. nih.govnih.govmdpi.com These transporters facilitate the uptake of the compounds from the blood into the liver, which is a prerequisite for their metabolism and biliary excretion.
Several clinically relevant drugs are known inhibitors of these transporters and can cause significant drug-drug interactions.
Cyclosporin (B1163) A and Rifampicin: These agents are potent inhibitors of OATP1B1 and OATP1B3. nih.govnih.gov Their co-administration with Bosentan can efficiently block the hepatic uptake of both Bosentan and Hydroxy Bosentan, leading to increased plasma concentrations of both compounds. nih.gov
Sildenafil: This phosphodiesterase-5 inhibitor also interferes with OATP-mediated transport, although at concentrations that may be higher than those typically achieved in therapeutic use. nih.gov
Ritonavir: This antiretroviral agent is also known to inhibit OATP-mediated uptake. nih.gov Studies involving co-administration with lopinavir/ritonavir have shown substantial increases in Bosentan concentrations, believed to result from the combined inhibition of OATP1B1 and CYP3A4. nih.gov
The inhibition of OATP transporters can become the rate-limiting step in the elimination of Bosentan and Hydroxy Bosentan, even for drugs that are primarily cleared via metabolism. nih.gov When the hepatic uptake of Hydroxy Bosentan is blocked, its plasma concentrations can rise. This is clinically relevant because the increased exposure to this active metabolite, in conjunction with the simultaneously elevated levels of the parent drug, can augment both the therapeutic effects and the potential for adverse events. The interaction with cyclosporin, for instance, leads to markedly increased initial trough concentrations of Bosentan and necessitates the contraindication of their combined use. nih.gov
Contribution of Hydroxy Bosentan to Observed Drug-Drug Interactions of Bosentan
Interactions that were previously difficult to explain solely by effects on CYP enzymes can be better rationalized by considering the dual role of OATP transporters. nih.gov For example, the significant increases in Bosentan concentrations observed with cyclosporin A and rifampin are not fully consistent with CYP inhibition alone but are clarified by their potent inhibition of OATP1B1 and OATP1B3, which affects both the parent drug and Hydroxy Bosentan. nih.gov
Therefore, when evaluating a potential drug-drug interaction with Bosentan, it is essential to consider the impact on the disposition of Hydroxy Bosentan. An inhibitor of both CYP3A4 and OATP transporters (e.g., ritonavir) can cause a particularly pronounced increase in plasma concentrations of the parent drug while also altering the disposition of the metabolite, leading to a complex pharmacokinetic profile that requires careful clinical management. nih.gov
Table of Mentioned Compounds
| Compound Name | Type/Class |
|---|---|
| Amiodarone | Antiarrhythmic, CYP2C9 Inhibitor |
| Bosentan | Endothelin Receptor Antagonist |
| Cyclosporin A | Immunosuppressant, OATP Inhibitor |
| Fluconazole | Antifungal, CYP2C9 Inhibitor |
| Hydroxy Bosentan (Ro 48-5033) | Active Metabolite of Bosentan |
| Itraconazole | Antifungal, CYP3A4 Inhibitor |
| Ketoconazole | Antifungal, CYP3A4 Inhibitor |
| Lopinavir | Antiretroviral, Protease Inhibitor |
| Rifampicin | Antibiotic, CYP3A4 Inducer, OATP Inhibitor |
| Ritonavir | Antiretroviral, CYP3A4/OATP Inhibitor |
Analytical Chemistry and Bioanalysis of Hydroxy Bosentan
Advanced Chromatographic and Spectrometric Techniques for Hydroxy Bosentan (B193191) Quantification
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS has emerged as a highly sensitive and selective technique for the simultaneous quantification of Bosentan and its active metabolite, Hydroxy Bosentan, in biological matrices such as human plasma and dried blood spots (DBS). These methods are crucial for supporting bioequivalence and pharmacokinetic studies.
A typical LC-MS/MS method involves sample preparation, chromatographic separation, and mass spectrometric detection. Solid Phase Extraction (SPE) is commonly employed for sample cleanup and analyte enrichment from plasma samples, often utilizing 100 μL of human plasma researchgate.netnih.gov. Chromatographic separation is usually achieved on C18 stationary phases, such as the Thermo Hypurity C18 column (100 mm × 4.6 mm, 5 μm), under isocratic or gradient elution conditions researchgate.netnih.govsci-hub.se. Detection is performed using tandem mass spectrometry in positive ion mode, monitoring specific multiple reaction monitoring (MRM) transitions to ensure selectivity and sensitivity researchgate.netnih.govsci-hub.se.
Validation of these methods typically includes assessing linearity, accuracy, precision, selectivity, and stability. For instance, a method developed for simultaneous determination in human plasma demonstrated linearity over a range of 0.4-1600 ng/mL for Bosentan and 0.2-250 ng/mL for Hydroxy Bosentan researchgate.netnih.gov. The intra- and inter-batch precision was reported to be ≤4.0% (%CV), with a mean relative recovery exceeding 94% researchgate.netnih.gov. Matrix effects, quantified by the precision of calibration curve slopes, were found to be less than 1.2% researchgate.netnih.gov. A notable application involves a fully automated DBS-LC-MS/MS assay for monitoring Bosentan and its metabolites in human blood, achieving linearity from 2 ng/mL to 1500 ng/mL with inter-day precision and accuracy values within acceptable ranges sci-hub.se.
Table 1: Representative LC-MS/MS Methods for Hydroxy Bosentan Quantification
| Method Type | Sample Matrix | Sample Volume | Extraction Method | Column | Mobile Phase | Detection | Linearity Range (Bosentan / Hydroxy Bosentan) | LOQ (Hydroxy Bosentan) | Precision (%CV) | Accuracy (% Recovery) | Application |
| LC-MS/MS | Human Plasma | 100 μL | SPE | Thermo Hypurity C18 (100×4.6 mm, 5 μ) | Isocratic | MS/MS | 0.4-1600 ng/mL / 0.2-250 ng/mL | 0.2 ng/mL | ≤4.0% | >94% | Bioequivalence Study |
| DBS-LC-MS/MS (Automated) | Human Dried Blood Spots | 20-30 μL | Online Extraction | SynergiTM POLAR-RP C18 | Gradient (1% acetic acid / 1% acetic acid in MeOH/2-propanol) | MS/MS | 2-1500 ng/mL | Not specified | 3.4–14.6% | 91.6–108.0% | Pediatric PAH monitoring |
Utility of High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Detection for Metabolite Analysis
HPLC coupled with UV detection has also been extensively used for the analysis of Bosentan and its related substances, including metabolites, in pharmaceutical formulations and biological samples dergipark.org.trresearchgate.netsphinxsai.compsu.eduscispace.comnih.govgoogle.comscispace.comrjptonline.orgsaspublishers.comresearchgate.net. While LC-MS/MS offers superior sensitivity and specificity for trace-level quantification of metabolites like Hydroxy Bosentan, HPLC-UV methods provide a simpler, more cost-effective alternative, particularly for higher concentrations or when specific metabolite identification is not the primary goal.
These HPLC-UV methods typically employ reversed-phase C18 columns, such as Inertsil C-18, Thermo Scientific C18, or Agilent LC 1200 columns dergipark.org.trresearchgate.netpsu.eduscispace.comrjptonline.org. Mobile phases commonly consist of mixtures of aqueous buffers (e.g., phosphate (B84403) buffer, ammonium (B1175870) acetate) and organic solvents like acetonitrile (B52724) or methanol, often at specific pH values dergipark.org.trresearchgate.netpsu.edugoogle.comrjptonline.orgresearchgate.netbrieflands.com. Detection wavelengths are typically set around the UV absorption maxima of Bosentan, commonly between 220 nm and 270 nm researchgate.netpsu.edurjptonline.orgsaspublishers.comresearchgate.netnih.gov.
Validation studies for these methods demonstrate good linearity over concentration ranges typically from 0.25 µg/mL to 120 µg/mL for Bosentan dergipark.org.trpsu.edurjptonline.org. Limits of quantification (LOQ) and detection (LOD) are generally in the ng/mL to µg/mL range dergipark.org.trnih.govrjptonline.orgsaspublishers.com. Precision, expressed as %RSD, is usually below 2-4%, and accuracy, assessed through recovery studies, is often reported to be within 98-102% dergipark.org.trrjptonline.org. Although direct quantification of Hydroxy Bosentan by HPLC-UV might require method optimization to ensure adequate sensitivity and selectivity, the established HPLC-UV frameworks are foundational for metabolite analysis researchgate.netresearchgate.net.
Table 2: Representative HPLC-UV Methods for Bosentan and Metabolite Analysis
| Method Type | Sample Matrix | Column | Mobile Phase Composition (Example) | Detection Wavelength (nm) | Linearity Range (Bosentan) | LOQ/LOD (Bosentan) | Precision (%RSD) | Accuracy (% Recovery) | Application |
| RP-HPLC | Pharmaceutical Formulations | Agilent LC 1200 (250×4.6mm, 5µ) | Methanol:Water (80:20 v/v) + 0.2% TEA (pH 3) | 268 | 20-120 µg/mL | 0.55/1.71 µg/mL | <2% | 98-102% | Bulk drug and dosage form analysis |
| RP-HPLC | Pharmaceutical Formulations | Thermo Scientific C18 (250×4.6mm, 5 μm) | Ammonium bicarbonate (pH 5.0) : Acetonitrile (70:30 v/v) | 220 | 5-100 µg/mL | Not specified | <1.5% | Not specified | Pharmaceutical dosage forms |
| RP-HPLC | Human Plasma | C18 column | Not specified | 270 | 50-4000 ng/mL | Not specified | Not specified | Not specified | Human plasma analysis |
| HPTLC | Tablet Dosage Form | Silica gel 60 F254 | Methanol: Ammonia (10: 1 drop, v/v) | 288 | 10-80 ng/spot | 1 ng/spot / 4 ng/spot | Not specified | Not specified | Tablet analysis |
Methodological Considerations for Simultaneous Determination of Hydroxy Bosentan and Bosentan
The simultaneous determination of Bosentan and Hydroxy Bosentan necessitates methods that can effectively separate and quantify both compounds in the presence of other biological matrix components. LC-MS/MS methods are particularly well-suited for this task due to their high selectivity and sensitivity, minimizing interference from endogenous substances researchgate.netnih.gov. Key considerations include:
Sample Preparation: Efficient extraction of both analytes from the biological matrix is crucial. SPE is a common technique, ensuring clean extracts for sensitive MS detection researchgate.netnih.gov.
Chromatographic Separation: The chromatographic system must provide adequate resolution between Bosentan and Hydroxy Bosentan, as well as any other co-eluting compounds or metabolites, to ensure accurate quantification. Optimization of column type, mobile phase composition, flow rate, and temperature is critical researchgate.netnih.gov.
Mass Spectrometric Detection: The selection of appropriate MRM transitions for both analytes and their internal standards is vital for specificity and sensitivity. Understanding and mitigating potential ion suppression or enhancement effects from the biological matrix is also a key validation step, often assessed using post-column infusion experiments researchgate.netnih.gov.
Validation Parameters: Full validation according to regulatory guidelines (e.g., FDA, ICH) is required, covering linearity, accuracy, precision, selectivity, and stability for both analytes across their respective concentration ranges researchgate.netnih.gov.
Application in Preclinical and Clinical Sample Analysis
The analytical methods developed for Hydroxy Bosentan have found widespread application in both preclinical and clinical settings.
Clinical Studies: LC-MS/MS methods have been successfully applied to quantify Hydroxy Bosentan in human plasma to support bioequivalence studies researchgate.netnih.gov. Furthermore, DBS-LC-MS/MS techniques have been utilized for the simultaneous monitoring of Bosentan and its metabolites in human blood, particularly in pediatric patients with pulmonary arterial hypertension, offering a less invasive sampling approach sci-hub.se. HPLC-UV methods have also been employed for Bosentan determination in human plasma and urine, providing a basis for metabolite analysis scispace.comnih.govscielo.br.
Preclinical Studies: Analytical techniques have been applied to biological samples from animal studies, such as the development and validation of a UPLC-MS/MS method for Bosentan in rat plasma, contributing to the understanding of its pharmacokinetic profile in preclinical models innovareacademics.in.
The application of these robust analytical methods is fundamental to advancing the understanding of Bosentan's metabolism and its clinical utility.
Translational and Clinical Research Applications of Hydroxy Bosentan
Hydroxy Bosentan (B193191) as a Potential Pharmacodynamic or Pharmacokinetic Biomarker
Current scientific literature does not extensively feature "Hydroxy Bosentan" or its specific hydroxylated metabolites as direct pharmacodynamic or pharmacokinetic biomarkers for predicting therapeutic outcomes or patient response in PAH. While Bosentan's metabolism via CYP2C9 and CYP3A4 is well-documented, and genetic variations in these enzymes (e.g., CYP2C9*2) have been associated with altered Bosentan pharmacokinetics and an increased risk of liver injury, europa.eu these findings primarily relate to the host's metabolic capacity rather than the metabolite itself serving as a predictive biomarker. europa.eu Research has focused more on established biomarkers for PAH itself, such as brain natriuretic peptide (BNP) and N-terminal pro-brain natriuretic peptide (NT-proBNP), which correlate with disease severity and prognosis. ersnet.org
Research into Novel Therapeutic Strategies Based on Hydroxy Bosentan Pharmacological Insights
The majority of research and development in PAH treatment strategies involving Bosentan focuses on the parent compound's mechanism of action as an endothelin receptor antagonist. mdpi.comersnet.orgnih.govatsjournals.orgnih.gov Insights into Bosentan's pharmacological effects, such as its antifibrotic properties in preclinical models, guide its clinical application. nih.govatsjournals.org However, specific novel therapeutic strategies being developed based on the pharmacological insights derived directly from "Hydroxy Bosentan" or its hydroxylated metabolites are not prominently highlighted in the available research. The current therapeutic landscape for PAH continues to evolve with combination therapies involving Bosentan and other agents, but these developments are generally based on understanding the broader endothelin pathway and other signaling mechanisms. mednexus.orgnih.gov
Future Directions in Hydroxy Bosentan Research: From Basic Science to Clinical Impact
Specific future research directions for "Hydroxy Bosentan" as a distinct entity are not clearly delineated in the provided literature. The ongoing research efforts concerning Bosentan in PAH primarily focus on optimizing its use, exploring combination therapies, and understanding patient variability, including genetic predispositions to its metabolism and potential toxicities. researchgate.neteuropa.eunih.gov Future investigations into the precise pharmacological activity and clinical relevance of Bosentan's metabolites, including hydroxylated forms, could potentially offer a more nuanced understanding of inter-individual differences in treatment response and inform personalized therapeutic approaches. However, such research is not yet a primary focus in the current literature.
Q & A
Q. What is the pharmacological role of Hydroxy Bosentan in endothelin receptor antagonism, and how does it differ from Bosentan?
Hydroxy Bosentan (Ro 48-5033) is a primary metabolite of Bosentan, formed via hepatic cytochrome P450 enzymes (CYP2C9/CYP3A4). It retains 10–20% of Bosentan’s endothelin receptor antagonistic activity, contributing to the parent drug’s therapeutic effects in pulmonary arterial hypertension (PAH) . Unlike Bosentan, its reduced potency necessitates studies on cumulative pharmacokinetic-pharmacodynamic interactions, particularly in patients with hepatic impairment .
Q. What methodologies are commonly employed to quantify Hydroxy Bosentan in pharmacokinetic studies?
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are standard. Key parameters include:
- Column : C18 reverse-phase columns for optimal separation.
- Mobile phase : Acetonitrile-phosphate buffer (pH 3.0) in gradient elution to resolve Hydroxy Bosentan from matrix interferences .
- Validation : Limits of detection (LOD: ~0.1 ng/mL) and quantification (LOQ: ~0.5 ng/mL) ensure sensitivity in plasma/serum samples .
Q. How is Hydroxy Bosentan’s efficacy assessed in preclinical models of pulmonary hypertension?
Rodent models (e.g., monocrotaline-induced PAH) measure hemodynamic endpoints:
- Primary : Right ventricular systolic pressure (RVSP) via catheterization.
- Secondary : Vascular remodeling indices (e.g., medial wall thickness in pulmonary arterioles) . Hydroxy Bosentan is typically co-administered with Bosentan to evaluate synergistic effects .
Advanced Research Questions
Q. What experimental design challenges arise when optimizing Hydroxy Bosentan’s controlled-release formulations?
Ionic gelation methods using polymers (e.g., sodium alginate, gum karaya) require precise control of:
- Cross-linking agents : Calcium chloride concentration (2–5% w/v) impacts microcapsule rigidity and release kinetics.
- Drug-polymer ratio : A 1:2 ratio achieves >80% entrapment efficiency and sustained release over 12 hours . Challenges include batch-to-batch variability in particle size (50–200 µm) and burst-release effects in acidic media .
Q. How can researchers resolve contradictions in clinical data regarding Hydroxy Bosentan’s impact on liver function?
Retrospective studies (e.g., ) report no significant ALT/AST elevation at 250 mg/day doses, contrasting with earlier trials using 500 mg/day. To address this:
- Dose stratification : Compare liver enzyme profiles across dosage regimens.
- CYP genotyping : Identify patients with CYP2C9/CYP3A4 polymorphisms affecting metabolite accumulation .
- Prospective monitoring : Incorporate serial liver function tests in trial protocols .
Q. What analytical strategies validate Hydroxy Bosentan’s stability under varying storage conditions?
Forced degradation studies under ICH guidelines:
Q. How do researchers mitigate bias in retrospective analyses of Hydroxy Bosentan’s clinical outcomes?
Propensity score matching adjusts for confounding variables (e.g., baseline PAH severity). Limitations include:
- Unmeasured confounders : E.g., undocumented drug adherence.
- Endpoint selection : Prioritize objective hemodynamic metrics (e.g., cardiac index) over subjective NYHA class . Multicenter RCTs with blinded adjudication committees are recommended for robust evidence .
Methodological Guidelines
- Experimental Replication : Detailed protocols for metabolite extraction and analytical validation must be included in supplementary materials to ensure reproducibility .
- Data Interpretation : Address conflicting results (e.g., liver toxicity vs. hemodynamic benefits) through subgroup analyses stratified by dose, CYP genotype, and comorbidities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
